Methyl 3-(4-chlorophenyl)-3-oxopropanoate
Description
Contextualization within Beta-Keto Ester Chemistry and Significance in Chemical Synthesis
Beta-keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. This arrangement imparts a unique reactivity profile, making them exceptionally valuable synthons in organic chemistry. ucc.ienih.gov These molecules possess both electrophilic sites (at the carbonyl carbons) and nucleophilic potential (at the alpha-carbon), enabling them to participate in a wide array of bond-forming reactions. ucc.ie
The synthesis of beta-keto esters is often achieved through reactions like the Claisen condensation, where an ester is treated with a strong base to form an enolate, which then acylates another ester molecule. libretexts.org Once formed, the true significance of beta-keto esters emerges from their synthetic versatility. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are notably acidic and can be easily removed by a base. This generates a stabilized enolate ion, a potent carbon nucleophile widely used for creating new carbon-carbon bonds.
Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a prime example of this class. It serves as a key intermediate for introducing the 4-chlorobenzoyl moiety into a target molecule. Its bifunctional nature is exploited in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other elaborate structures that are often of medicinal or industrial importance. ucc.ienih.gov
Overview of Research Trajectories for this compound
Research involving this compound and related beta-keto esters generally follows several key trajectories:
Development of Novel Synthetic Methodologies: The compound serves as a standard substrate for testing and refining new synthetic reactions. For instance, the general class of beta-keto esters is frequently used to explore transformations such as selective transesterifications, which are crucial for modifying molecular structures without resorting to harsher methods involving unstable carboxylic acid intermediates. ucc.ienih.gov Other research areas include developing catalytic, enantioselective reactions, such as asymmetric fluorination, to create chiral building blocks. mdpi.com
Synthesis of Heterocyclic Compounds: Beta-keto esters are well-established precursors for a vast range of heterocyclic systems. The 1,3-dicarbonyl arrangement is ideal for condensation reactions with dinucleophiles like hydrazines, ureas, or amidines to form pyrazoles, pyrimidines, and other ring systems. Research has shown that related structures containing a chlorophenyl group can be used to synthesize complex heterocycles such as pyrrol-3-ones and isoxazoles, highlighting the potential pathways available for this compound. mdpi.comwpmucdn.com
Applications in Medicinal Chemistry: The compound is recognized as a useful intermediate in the synthesis of pharmaceuticals. cymitquimica.com The 4-chlorophenyl group is a common structural motif in many biologically active molecules. This compound provides a convenient scaffold for building molecules that may possess therapeutic properties. An example of its application is in the synthesis of Valiphenal, a carboxamide derivative, demonstrating its role as a precursor to more complex, potentially bioactive compounds. nih.gov
Structural Attributes and Their Influence on Chemical Reactivity Profiles
The chemical behavior of this compound is a direct consequence of its molecular structure. cymitquimica.com The key features are the methyl ester, the ketone, the intervening methylene (B1212753) group (α-carbon), and the 4-chlorophenyl ring.
The most significant structural feature is the 1,3-dicarbonyl system. The two carbonyl groups act in concert to increase the acidity of the protons on the α-carbon. This facilitates the formation of a resonance-stabilized enolate, which is the key reactive intermediate for many of its characteristic reactions. This structural arrangement also allows the molecule to exist as a mixture of keto and enol tautomers.
The 4-chlorophenyl group exerts a strong electronic influence on the molecule. cymitquimica.com The chlorine atom, being highly electronegative, withdraws electron density from the aromatic ring through the inductive effect. This deactivation of the ring makes the adjacent benzoyl carbonyl carbon more electrophilic and further increases the acidity of the α-protons. This enhanced reactivity is a critical factor in its utility as a synthetic building block. cymitquimica.com The presence of the chlorophenyl group also increases the molecule's lipophilicity, which can be a desirable property in the context of pharmaceutical chemistry. cymitquimica.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 22027-53-8 scbt.com |
| Molecular Formula | C₁₀H₉ClO₃ scbt.com |
| Molar Mass | 212.63 g/mol scbt.com |
| Physical State | Colorless to pale yellow liquid or solid cymitquimica.com |
| Melting Point | 42-46 °C |
| Boiling Point | 100-106 °C at 0.2 mmHg |
| InChI Key | OIPOJEDRCKVDJK-UHFFFAOYSA-N |
Key Structural Features and Their Influence on Reactivity
| Structural Feature | Influence on Chemical Reactivity |
|---|---|
| Beta-Keto Ester System | Enables keto-enol tautomerism. The two carbonyl groups increase the acidity of the α-protons, facilitating the formation of a stabilized enolate nucleophile for C-C bond formation. ucc.ielibretexts.org |
| Methyl Ester Group | Provides a site for reactions such as hydrolysis or transesterification to modify the molecule. ucc.ie |
| Ketone Group | Acts as an electrophilic site for nucleophilic attack and participates in condensation reactions for heterocycle synthesis. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOJEDRCKVDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967631 | |
| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-00-1, 22027-53-8 | |
| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-chlorobenzoyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3 4 Chlorophenyl 3 Oxopropanoate
Classical and Mechanistic Approaches to Synthesis
Traditional methods for synthesizing methyl 3-(4-chlorophenyl)-3-oxopropanoate rely on well-established organic reactions. These methods, while foundational, often require specific conditions and optimizations to achieve high yields and purity.
Esterification Reactions and Optimizations
Fischer-Speier esterification is a primary method for producing esters. masterorganicchemistry.com This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol. masterorganicchemistry.com For this compound, this would involve the reaction of 3-(4-chlorophenyl)-3-oxopropanoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com
Optimizations to improve the yield and reaction rate of esterification include the use of coupling agents. The Steglich esterification, for example, employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is effective for forming esters, including sterically hindered ones, with high yields by suppressing side reactions. organic-chemistry.org Another approach involves lipase-catalyzed transesterification, which offers a mild, solvent-free method for synthesizing β-keto esters and can be used for the resolution of racemic alcohols. google.com
Acylation and Condensation Strategies (e.g., Claisen, Knoevenagel-type)
Claisen Condensation: This reaction is a cornerstone for the formation of β-keto esters. It involves the condensation of two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base like sodium ethoxide. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org In a "crossed" Claisen condensation, the enolate of one ester attacks a different, non-enolizable ester. masterorganicchemistry.com To synthesize this compound, a possible route is the crossed Claisen condensation between methyl acetate (B1210297) and a methyl 4-chlorobenzoate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be crucial in directing the reaction towards the desired product, especially when dealing with two different ester substrates. youtube.com The driving force for the Claisen condensation is the formation of a stable enolate of the resulting β-keto ester. organic-chemistry.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester, catalyzed by a weak base. jove.comthermofisher.compharmdguru.com While typically used to produce α,β-unsaturated compounds, modifications of this reaction can be adapted for β-keto ester synthesis. jove.comthermofisher.com The reaction proceeds through the formation of a resonance-stabilized enolate ion which then acts as a nucleophile. jove.com Lewis acids like zinc chloride or titanium tetrachloride can also be employed to facilitate the condensation. researchgate.net
Reactions with Diazo Compounds for β-Keto Ester Formation
The synthesis of β-keto esters can be achieved through reactions involving diazo compounds. A common method is the acylation of diazomethyl anions with N-acylbenzotriazoles, which serves as an effective route to α-diazo-β-keto esters. rsc.org Another approach is the diazo transfer reaction to β-keto esters, which can produce α-diazo-β-keto esters in high yields. mdpi.comnih.gov These α-diazo-β-keto esters are versatile intermediates that can be further transformed. For instance, they can be reduced to α-diazo-β-hydroxy esters. mdpi.comnih.govresearchgate.net
Modern Catalytic Syntheses of this compound
Modern synthetic chemistry has seen a surge in the development of catalytic systems to improve efficiency, selectivity, and environmental friendliness. These methods are increasingly applied to the synthesis of complex molecules like this compound.
Transition-Metal Catalyzed Routes (e.g., Cu, Rh, Fe complexes)
Transition metals are widely used as catalysts in organic synthesis due to their variable oxidation states and ability to coordinate with organic molecules. beilstein-journals.orgmdpi.com
Copper (Cu) Catalysis: Copper catalysts are effective in synthesizing β-keto esters. One method involves the reaction of an ethyl acyl acetate with a halogenated hydrocarbon in the presence of a copper catalyst and a base. google.com Copper complexes, such as those with bis(oxazoline) ligands, have been used in highly enantioselective fluorination of cyclic β-keto esters. nih.gov Copper-catalyzed asymmetric allylic alkylation of β-keto esters using allylic alcohols has also been reported. researchgate.net Furthermore, copper catalysis can be used for the oxidative cleavage of β-keto esters to form α-keto esters. rsc.org
Rhodium (Rh) Catalysis: Rhodium complexes have been utilized in various synthetic transformations. For example, Rh(III)-catalyzed oxidative C-H/C-H cross-coupling between N-pyrimidylindoles and β-keto esters has been demonstrated for constructing all-carbon quaternary centers. acs.org Rhodium catalysts are also effective in the synthesis of α-keto esters from cyanoformates and arylboronic acids. rsc.org Asymmetric conjugate alkynylation of β,γ-unsaturated α-keto esters can be achieved with high enantioselectivity using a Rh(I) catalyst. acs.org
Iron (Fe) Catalysis: Iron catalysts offer a more sustainable and cost-effective alternative to precious metals. The first example of an iron-catalyzed enantioselective azidation of β-keto esters has been reported, yielding α-azido-β-keto esters with high enantioselectivity. acs.org Iron-catalyzed carbonylation-peroxidation of α,β-unsaturated esters is another method to synthesize α-ester–β-keto peroxides. documentsdelivered.com
| Catalyst Type | Reactants | Product Type | Reference |
| Copper (Cu) | Ethyl acyl acetate, Halogenated hydrocarbon | β-keto ester | google.com |
| Copper (Cu) | Cyclic β-keto ester | Fluorinated cyclic β-keto ester | nih.gov |
| Rhodium (Rh) | N-pyrimidylindole, β-keto ester | All-carbon quaternary center | acs.org |
| Rhodium (Rh) | Cyanoformate, Arylboronic acid | α-keto ester | rsc.org |
| Iron (Fe) | β-keto ester | α-azido-β-keto ester | acs.org |
| Iron (Fe) | α,β-unsaturated ester | α-ester–β-keto peroxide | documentsdelivered.com |
Organocatalytic Systems in this compound Formation
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com These catalysts are often metal-free, less toxic, and more stable compared to their organometallic counterparts. mdpi.com
For reactions relevant to the synthesis of β-keto esters, various organocatalysts have been employed. Proline and its derivatives are effective catalysts for asymmetric Michael addition reactions. mdpi.com N-heterocyclic carbenes (NHCs), thioureas, and Brønsted acids are also widely used. mdpi.com For instance, a one-step synthesis of methylene-bridged N-heterobiaryls has been developed using methylmagnesium chloride in the presence of catalytic amounts of N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov While direct organocatalytic synthesis of this compound is not extensively documented in the provided context, the principles of organocatalysis are applicable to the key bond-forming reactions involved in its synthesis, such as aldol (B89426) and Michael-type additions.
| Catalyst | Reaction Type | Reactants | Reference |
| (R)-diphenylprolinol trimethyl silyl (B83357) ether | Asymmetric Michael addition | Aldehydes, Nitroolefins | mdpi.com |
| Quinidine | [4+2] Cycloaddition | 4,4,4-trifluorobutenones, Ethyl 2,3-butadienoate | mdpi.com |
| N,N,N′,N′-tetramethylethylenediamine (TMEDA) | Methylene-bridged N-heterobiaryl synthesis | N-heterocycles, Methylmagnesium chloride | nih.gov |
Biocatalytic Approaches for Analogous β-Keto Esters
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and adherence to green chemistry principles. georgiasouthern.edu While specific biocatalytic routes for this compound are not extensively detailed, methods applied to analogous β-keto esters demonstrate significant potential. These approaches often utilize enzymes like lipases, esterases, and ketoreductases to perform highly specific transformations under mild conditions. rsc.orgnih.gov
Lipase-catalyzed transesterification is a prominent biocatalytic method for producing β-keto esters. google.comgoogle.com Lipases, such as Novozym 435 (from Candida antarctica), can effectively catalyze the transesterification of simple alkyl esters with a range of alcohols. rsc.org This method is chemoselective for acylating aliphatic alcohols and can be conducted under mild, solvent-free conditions, often resulting in high yields (>90%). google.com The use of enzymes avoids the acid/base lability associated with traditional chemical methods for synthesizing sensitive compounds like allylic and propargylic β-keto esters. google.com
Furthermore, ketoreductases (KREDs) are employed for the asymmetric reduction of the keto group in β-keto esters, producing chiral β-hydroxy esters, which are valuable pharmaceutical intermediates. georgiasouthern.edunih.gov Engineered yeast ketoreductase enzymes have been successfully used for the asymmetric reduction of analogous β-keto nitriles. georgiasouthern.edu The superiority of biocatalytic reactions lies in their enhanced regio- and enantioselectivity compared to traditional metal catalysts, along with the use of biodegradable components and minimal waste generation. georgiasouthern.edunih.gov
Table 1: Comparison of Biocatalysts for Transesterification of β-Keto Esters
| Biocatalyst | Enzyme Source | Effectiveness | Notes |
| Novozym 435 | Candida antarctica | Most effective | Proven superior in studies comparing multiple lipases. rsc.org |
| Lipozyme RM IM | Mucor miehei | Less effective | Shows lower activity compared to Novozym 435. rsc.org |
| Lipozyme TL IM | Thermomyces lanuginosus | Less effective | Shows lower activity compared to Novozym 435. rsc.org |
Green Chemistry Principles in the Preparation of this compound
Green chemistry focuses on designing chemical processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. jocpr.com The synthesis of β-keto esters, including this compound, is increasingly being viewed through the lens of these principles.
Solvent-Free Synthesis: A key green chemistry principle is the reduction or elimination of solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For β-keto esters, highly efficient transesterification has been achieved under solvent-free conditions using heterogeneous catalysts. nih.gov For instance, silica-supported boric acid has been used to catalyze the reaction of methyl/ethyl β-keto esters with various alcohols, achieving excellent yields (87–95%). nih.gov This approach simplifies the work-up procedure and allows the catalyst to be recovered and recycled. nih.gov Ball milling is another solvent-free technique that has been successfully applied to synthesize related heterocyclic compounds, demonstrating its potential for clean chemical production. researchgate.net
Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition reactions, are considered greener as they generate less waste. jocpr.comrsc.org
A common route to β-keto esters is the Claisen condensation. The atom economy of such reactions can be less than ideal. For example, the condensation of ethyl acetate with sodium ethoxide to form ethyl acetoacetate (B1235776) involves the loss of ethanol (B145695) as a byproduct. While the chemical yield might be high, a significant portion of the reactant atoms does not end up in the final product, leading to a lower atom economy. primescholars.com Improving atom economy requires designing synthetic routes that maximize the incorporation of all reactant materials into the final product. rsc.org
The choice of reagents and catalysts is critical for developing sustainable synthetic processes. Green chemistry encourages the use of materials that are non-toxic, renewable, and can be recycled. labmanager.com
Benign Catalysts: Boric acid is an example of an environmentally benign catalyst used for the transesterification of ethyl acetoacetate with various alcohols. rsc.org Supported catalysts, such as silica-supported boric acid (SiO₂–H₃BO₃), offer the advantages of being mild, easy to prepare, and recyclable for multiple cycles without significant loss of activity. nih.gov
Biocatalysts: As discussed previously, enzymes are highly sustainable catalysts. rsc.org They are biodegradable, operate under mild conditions (temperature and pH), and offer high selectivity, reducing the formation of byproducts. georgiasouthern.edu
Recyclable Catalysts: The development of heterogeneous catalysts is a key area of green chemistry research. nih.gov Nano-titania has been demonstrated as a stable, reusable, and easily recoverable catalyst for the synthesis of isoxazole (B147169) derivatives in solvent-free conditions, retaining its efficiency for several consecutive cycles. ias.ac.in Similarly, palladium catalysts used in reactions like the Suzuki coupling can be recycled, which is crucial given their cost and toxicity. csus.edu
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for chemical synthesis, offering enhanced safety, efficiency, and scalability. rsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgthieme-connect.com
This technology is particularly advantageous for the synthesis of β-keto esters. Flow processes have been developed for the synthesis of β-keto esters from aldehydes and diazoacetates using heterogeneous catalysts. thieme-connect.com The key benefits include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with hazardous reagents or exothermic reactions. rsc.orgrsc.org
Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to faster reaction times and higher yields. rsc.orgbeilstein-journals.org For example, an enantioselective aldol reaction that took 40 hours in batch was completed in 20 minutes in a flow reactor. beilstein-journals.org
Scalability: Scaling up a reaction in a flow system can be achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a batch reactor. rsc.org
Integration and Automation: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous sequence, eliminating the need for intermediate work-up and purification. flinders.edu.aunih.gov This streamlines the entire synthesis workflow. numberanalytics.com
Table 2: Representative Flow Chemistry Parameters for Synthesis
| Reaction Type | Reactor System | Residence Time | Temperature | Productivity/Yield | Reference |
| β-Keto Ester Synthesis | BF₃·OEt₂ catalyst in-flow | - | - | 70% (2 steps) | acs.org |
| Aldol Condensation | Packed-bed microreactor | 25 minutes | 50 °C | >95% conversion | beilstein-journals.org |
| Peptoide Synthesis | Two-step reactor coil system | - | Low | High yields | flinders.edu.au |
| AAOF Synthesis | Four-stage continuous flow | 15 min, 5 min, 60 min, 10 min | 15-115 °C | 95% yield, 0.546 mol/h | rsc.org |
Synthetic Route Optimization and Scale-Up Considerations
Optimizing a synthetic route for a compound like this compound involves a multi-faceted analysis that balances chemical yield with practical and economic factors. numberanalytics.com The goal is to develop a process that is not only efficient but also robust, cost-effective, safe, and environmentally sustainable, particularly for large-scale industrial production.
Key considerations in route optimization include:
Starting Material Availability and Cost: The chosen route should start from readily available and inexpensive materials. numberanalytics.com
Process Efficiency and Yield: This involves maximizing the conversion of reactants to the final product. Metrics like percentage yield and atom economy are crucial for evaluating efficiency. primescholars.comrsc.org
Reaction Conditions: Optimization aims for mild reaction conditions (lower temperature and pressure) to reduce energy consumption and improve safety. libretexts.org
Catalyst Selection: The ideal catalyst is highly active, selective, non-toxic, inexpensive, and recyclable. nih.govcsus.edu High-throughput experimentation (HTE) can be used to rapidly screen various catalysts and conditions to find the most robust option. northwestern.edu
Process Simplification: A desirable route has fewer reaction steps and minimizes the need for intermediate purification, which can be achieved through telescoped reactions in continuous flow systems. flinders.edu.aumdpi.com This reduces waste, time, and cost.
When scaling up from the laboratory to industrial production, several challenges must be addressed. What works on a gram scale may not be feasible or safe on a kilogram or ton scale. Continuous flow chemistry offers a significant advantage in this regard, as it allows for a more predictable and safer scale-up compared to batch processing. rsc.org By numbering-up microreactors, production can be increased without altering the optimized reaction conditions, ensuring consistent product quality. rsc.org Ultimately, the optimal synthetic route represents a trade-off between cost, efficiency, safety, and environmental impact, leveraging modern tools like flow chemistry and green catalysts to achieve a sustainable manufacturing process. chemrxiv.org
Reactivity and Chemical Transformations of Methyl 3 4 Chlorophenyl 3 Oxopropanoate
Electrophilic and Nucleophilic Reactions at Carbonyl Centers
The presence of two distinct carbonyl groups, an ester and a ketone, provides multiple sites for nucleophilic attack. The relative reactivity of these sites allows for selective transformations under controlled conditions.
Ester Reactivity: Transesterification and Selective Hydrolysis
The methyl ester group of Methyl 3-(4-chlorophenyl)-3-oxopropanoate can undergo nucleophilic acyl substitution, leading to transesterification or hydrolysis.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. researchgate.net For this compound, this reaction involves treating the compound with an alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst. techscience.com The reaction is reversible, and an excess of the new alcohol is typically used to drive the equilibrium towards the desired product. researchgate.net Acid-catalyzed transesterification, for instance using HCl or p-toluenesulfonic acid, is a common method. sciencemadness.org This process allows for the synthesis of different alkyl 3-(4-chlorophenyl)-3-oxopropanoates.
Selective Hydrolysis , or saponification, of the methyl ester to the corresponding carboxylate can be achieved under basic conditions. nih.gov Given the presence of the acidic α-protons and the ketone, careful selection of reaction conditions is crucial to favor ester hydrolysis without promoting competing reactions. Chemoselective saponification of a methyl ester in the presence of other sensitive functionalities can be accomplished using specific reagents. For example, using lithium hydroxide (B78521) (LiOH) in a solvent like 1,4-dioxane (B91453) at room temperature is a mild method that can selectively cleave the methyl ester without affecting other parts of the molecule. chemicalforums.com
Table 1: Conditions for Selective Ester Transformations
| Transformation | Reagent/Catalyst | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Transesterification | HCl (catalytic) | Methanol (B129727) | Reflux | 4-chlorobutanol from 4-chlorobutyl acetate (B1210297) | sciencemadness.org |
| Transesterification | Acid/Base Catalyst | Alcohol | Varies | Exchange of alkoxy group | core.ac.uk |
| Selective Hydrolysis | LiOH | 1,4-Dioxane | Room Temp. | Selective hydrolysis of methyl ester | chemicalforums.com |
Ketone Reactivity: Reduction to Hydroxyl and Derivatization
The ketone carbonyl in this compound is generally more electrophilic than the ester carbonyl and is a prime site for nucleophilic addition reactions.
Reduction to Hydroxyl: The ketone can be selectively reduced to a secondary alcohol, yielding Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate. A variety of reducing agents can accomplish this transformation. Asymmetric transfer hydrogenation is a powerful method for reducing aryl ketoesters enantioselectively. For instance, using a chiral catalyst, such as a rhodium complex with a chiral ligand, in the presence of a hydrogen source like sodium formate (B1220265) (HCOONa), can produce the chiral alcohol with high enantiomeric excess. rsc.org This method has been successfully applied to similar ethyl ketoesters, indicating its applicability to the methyl analogue. rsc.org
Derivatization: The ketone functionality can be readily derivatized by reacting it with various nucleophiles to form stable products, a common strategy in medicinal chemistry and for analytical purposes. nih.gov Reaction with hydroxylamine (B1172632) (NH₂OH) or its derivatives, like O-substituted hydroxylamines, yields oximes. nih.gov Similarly, hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), react to form hydrazones, which are often colored and crystalline, facilitating identification. nih.gov These derivatization reactions typically proceed under mild acidic conditions to activate the carbonyl group.
Table 2: Representative Ketone Reactions
| Reaction Type | Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | [Cp*RhCl₂]₂ / Chiral Ligand, HCOONa | Chiral Secondary Alcohol | High enantioselectivity in aqueous media. | rsc.org |
| Derivatization | Aniline | Imine (Schiff base) | Selective for aldehydes over ketones under certain conditions. | nih.gov |
| Derivatization | 3-Nitrophenylhydrazine (3-NPH) | Hydrazone | No interference in negative ion ESI-MS detection. | nih.gov |
Reactions at the Alpha-Methylene Carbon (Active Methylene (B1212753) Group Chemistry)
The methylene group (—CH₂—) situated between the two carbonyl groups is highly acidic due to the electron-withdrawing nature of both the ketone and the ester. This "active methylene" group can be easily deprotonated by a base to form a stable enolate ion, which is a potent nucleophile. libretexts.org
Alkylation and Acylation Reactions
Alkylation: The enolate derived from this compound can react with alkyl halides in a classic C-alkylation reaction. researchgate.net The use of a suitable base, such as sodium ethoxide or cesium carbonate, generates the enolate, which then displaces the halide from an alkyl halide (e.g., methyl iodide, allyl bromide) to form a new carbon-carbon bond at the α-position. researchgate.netgoogle.com It is possible to introduce one or two alkyl groups. The reaction conditions can be tuned to favor mono- or dialkylation. researchgate.net
Acylation: The active methylene group can also be acylated. One of the most fundamental acylation reactions is the Friedel-Crafts acylation, though this typically involves aromatic rings. sigmaaldrich.comorganic-chemistry.org More relevant to this substrate is the reaction of its enolate with an acyl chloride or anhydride. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β,δ-diketo ester derivative. The reaction is typically carried out in the presence of a non-nucleophilic base to prevent competition with the acylating agent.
Halogenation Reactions
The acidic protons of the active methylene group can be replaced by halogens (Cl, Br, I). libretexts.org The reaction can be performed using various halogenating agents. For instance, N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used for chlorination, while N-bromosuccinimide (NBS) is used for bromination. The reaction proceeds via the enol or enolate form of the β-keto ester. The resulting α-halo-β-keto ester is a valuable synthetic intermediate, for example, in the synthesis of heterocyclic compounds.
Condensation Reactions with Carbonyl Compounds
The nucleophilic enolate of this compound readily participates in condensation reactions with aldehydes and ketones.
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.org this compound can react with an aldehyde (e.g., benzaldehyde) to form a new carbon-carbon double bond after an initial aldol-type addition followed by dehydration. researchgate.netnih.gov The product is an α,β-unsaturated system. The use of ionic liquids as both solvent and catalyst has been explored for this type of transformation. aston.ac.uk
Claisen Condensation: While a classic Claisen condensation involves the self-condensation of two ester molecules, a "crossed" or "mixed" Claisen condensation can occur between an ester enolate and a different carbonyl compound. libretexts.orgmasterorganicchemistry.comwikipedia.org The enolate of this compound can, in principle, react with another ester molecule. However, a more common reaction would be its intramolecular version if a second ester group were present elsewhere in the molecule (a Dieckmann condensation), or its reaction as the active methylene component in a condensation with a non-enolizable ester. masterorganicchemistry.com The reaction requires a stoichiometric amount of a strong base, such as sodium ethoxide, to drive the reaction to completion by deprotonating the resulting β-keto ester product. libretexts.orgwikipedia.org
Table 3: Condensation Reactions of the Active Methylene Group
| Reaction Name | Reactant Partner | Catalyst/Base | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Aldehydes/Ketones | Weak base (e.g., piperidine, amines) | α,β-unsaturated compound | wikipedia.org |
| Crossed Claisen Condensation | Ester | Strong base (e.g., NaOEt) | β-keto ester | libretexts.orgwikipedia.org |
Cyclization and Heterocycle Formation from this compound
The 1,3-dicarbonyl motif within this compound is an ideal electrophilic substrate for reactions with binucleophiles, leading to the formation of numerous five- and six-membered heterocyclic rings. These scaffolds are of significant interest in medicinal chemistry and materials science.
One of the most fundamental transformations of β-ketoesters is their condensation with hydrazine (B178648) and its derivatives to yield pyrazoles. The reaction of this compound with hydrazine hydrate (B1144303) proceeds via a cyclocondensation mechanism. Initially, the more reactive ketone carbonyl group reacts with one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, leading to the elimination of methanol and water to form the aromatic pyrazole (B372694) ring.
This reaction typically results in the formation of 5-(4-chlorophenyl)-1H-pyrazol-3-ol. The regioselectivity is dictated by the differential reactivity of the ketone and ester carbonyls. This method is a cornerstone for creating substituted pyrazoles, which are prevalent in many pharmaceutical agents.
Table 1: Synthesis of Pyrazole Derivative
| Reactant 1 | Reactant 2 | Product | Description |
|---|
The 1,3-dicarbonyl structure is also a precursor for six-membered heterocycles like pyridines and pyrimidines.
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved by reacting this compound with amidines, urea (B33335), or thiourea (B124793). In a typical reaction, condensation with urea in the presence of a base yields 6-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione. The reaction proceeds through the initial formation of an adduct, followed by cyclization and dehydration to furnish the pyrimidine ring. Using thiourea as the nitrogen source similarly produces the corresponding 2-thioxo-pyrimidine derivative. These pyrimidine scaffolds are crucial components in a vast number of biologically active molecules. raco.cat
Pyridines: The construction of substituted pyridine (B92270) rings, specifically pyridone structures, can also be accomplished. For instance, multicomponent reactions like the Hantzsch pyridine synthesis, or variations thereof, can utilize β-ketoesters. A related synthesis involves the reaction of β-ketoesters with enamines or enaminones to construct the pyridine framework. For example, reacting this compound with a compound like 3-aminobut-2-enoate can lead to the formation of a substituted 4-oxo-1,4-dihydropyridine-3-carboxylate derivative. rsc.orgyoutube.com
Table 2: Synthesis of Pyridine and Pyrimidine Scaffolds
| Reactant 1 | Reactant 2 | Product Type | Description |
|---|---|---|---|
| This compound | Urea/Thiourea | Pyrimidine derivative | Cyclocondensation leading to substituted pyrimidinediones or thioxopyrimidines. |
This compound is a valuable starting material for synthesizing sulfur-containing heterocycles, particularly thiophenes, through the well-established Gewald reaction. arkat-usa.orgthieme-connect.de This multicomponent reaction involves the condensation of a carbonyl compound, an α-cyano ester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst like morpholine (B109124) or triethylamine.
In this context, this compound acts as the carbonyl component. When reacted with an activated nitrile such as malononitrile (B47326) and elemental sulfur, it yields a highly substituted 2-aminothiophene. arkat-usa.orgumich.edu The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure. thieme-connect.de The resulting polysubstituted thiophenes are versatile intermediates that can be used to construct more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines or thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry. umich.edunih.gov While direct synthesis of thieno[2,3-b]thiopyran-4-ones from this starting material is less common, the Gewald reaction provides a robust route to the core thiophene (B33073) ring, which is a critical step in the construction of such fused systems. rsc.orgencyclopedia.pubrsc.org
Table 3: Gewald Aminothiophene Synthesis
| Reactants | Product Type | Description |
|---|
Isoxazoles: The synthesis of isoxazole (B147169) rings from 1,3-dicarbonyl compounds is a straightforward and common transformation. Reacting this compound with hydroxylamine hydrochloride leads to the formation of a 5-(4-chlorophenyl)isoxazol-3-ol. Similar to the pyrazole synthesis, the reaction begins with condensation at the more reactive ketone carbonyl to form an oxime intermediate, which then undergoes intramolecular cyclization onto the ester group to form the isoxazole ring after eliminating water and methanol.
Triazoles: The β-ketoester functionality is also a useful synthon for creating triazole derivatives. For example, the reaction of this compound with aryl azides in the presence of a base like diethylamine (B46881) can lead to the formation of substituted 1,2,3-triazoles. mdpi.com This reaction, a variation of the Dimroth rearrangement, involves the initial formation of an enamine or enolate which then participates in a cycloaddition-like process. The resulting triazoles are a class of heterocycles with broad applications in pharmaceuticals and materials. raco.catnih.govfrontiersin.orgnih.gov
Table 4: Synthesis of Isoxazole and Triazole Derivatives
| Reactant 1 | Reactant 2 | Product Type | Description |
|---|---|---|---|
| This compound | Hydroxylamine | Isoxazole derivative | Cyclocondensation forming a substituted isoxazolone ring. |
Oxidative and Reductive Transformations
This compound can undergo oxidative cleavage to yield a carboxylic acid. A notable method for this transformation is the haloform reaction. wikipedia.orgnrochemistry.com This reaction is typically associated with methyl ketones, but it can be applied to other structures with acidic α-protons adjacent to a carbonyl group.
In this case, treatment of this compound with an excess of a halogen (e.g., chlorine, bromine, or iodine) and a strong base like sodium hydroxide initiates the reaction. The base abstracts a proton from the active methylene group to form an enolate. This enolate is then halogenated. Repeated deprotonation and halogenation steps occur at this α-position. The resulting intermediate undergoes nucleophilic attack by hydroxide at the ketone carbonyl, leading to the cleavage of the carbon-carbon bond between the carbonyl and the now poly-halogenated α-carbon. The final products after an acidic workup are 4-chlorobenzoic acid and a dihalomethyl methyl carboxylate derivative. This reaction provides a method for the chemoselective oxidation and cleavage of the ketoester to produce the corresponding aryl carboxylic acid. youtube.commasterorganicchemistry.comyoutube.com
Table 5: Oxidative Cleavage via Haloform-Type Reaction
| Reactant | Reagents | Product | Description |
|---|
Selective Reductions of Keto and Ester Moieties
The presence of two distinct carbonyl functionalities, a ketone and an ester, in this compound allows for selective reduction strategies. The differential reactivity of these groups enables the targeted synthesis of valuable downstream products, such as the corresponding hydroxy ester or diol.
Chemoselective reductions are typically achieved by choosing a reducing agent with appropriate reactivity under specific conditions. beilstein-journals.org Generally, ketones are more reactive towards nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄) than esters are. beilstein-journals.orgacs.org Therefore, the selective reduction of the keto group in β-keto esters is readily achievable. For instance, treating γ-oxoesters with methanolic NaBH₄ can selectively reduce the keto function while leaving the ester group intact, often leading to the formation of corresponding lactones. beilstein-journals.org In the case of this compound, a similar reaction with NaBH₄ in methanol or ethanol at low temperatures would be expected to selectively reduce the ketone, yielding Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate. researchgate.netnih.gov
Conversely, the selective reduction of the ester moiety in the presence of a ketone is more challenging and often requires a multi-step approach or specialized reagents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester. acs.org Strategies to achieve selective ester reduction could involve:
Protection-Deprotection: The ketone group could first be protected as a ketal, followed by the reduction of the ester using a strong reducing agent, and subsequent deprotection of the ketal.
Activated Intermediates: The ester could be converted to a more reactive intermediate. For example, carboxylic acids can be activated as mixed anhydrides and then selectively reduced with NaBH₄ in the presence of a ketone at low temperatures. nih.govscirp.org A similar strategy could potentially be adapted for the ester group.
Catalytic Systems: Certain catalytic systems, such as those employing copper hydride species generated in situ, have shown selectivity in reducing α,β-unsaturated esters, suggesting potential for developing selective methods for β-keto esters. lookchem.com
The table below summarizes potential selective reduction pathways for this compound based on established chemical principles.
Table 1: Selective Reduction Strategies
| Target Moiety | Reagent / System | Product | Expected Outcome |
|---|---|---|---|
| Keto Group | Sodium Borohydride (NaBH₄) in Methanol | Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate | High selectivity for keto reduction, leaving the ester group intact. |
| Ester Group | 1. Ketal protection of ketone2. Lithium Aluminum Hydride (LiAlH₄)3. Acidic workup | 1-(4-chlorophenyl)propane-1,3-diol | A multi-step approach to achieve selective reduction of the ester via a protected intermediate. |
| Both Groups | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-chlorophenyl)propane-1,3-diol | Non-selective reduction of both carbonyl groups. |
Mechanistic Investigations of Key Transformations of this compound
Understanding the reaction mechanisms, including the identification of transient intermediates and the analysis of transition states, is crucial for optimizing reaction conditions and controlling product outcomes.
Elucidation of Reaction Pathways and Intermediates
The transformations of this compound involve various reaction pathways where specific intermediates play a pivotal role.
In base-catalyzed reactions, such as cyclizations or condensations, the initial step often involves the deprotonation of the α-carbon, which is acidic due to the presence of two flanking carbonyl groups. This generates an enolate intermediate, which is a key nucleophilic species in many subsequent transformations. For related molecules, plausible mechanisms involving enol and 1,3-diketone intermediates have been proposed for base-catalyzed cyclization reactions. mdpi.com
In reduction reactions, the nature of the intermediate depends on the reducing agent and catalyst used.
Hydride Transfer: During reduction with borohydrides, the reaction proceeds via the direct transfer of a hydride ion to the electrophilic carbonyl carbon.
Catalytic Reduction: In metal-catalyzed reductions, the mechanism is more complex. For example, in reductions using a NaBH₄-Cu₂Cl₂ system, a transient copper hydride species is believed to be the active reducing agent. lookchem.com Deuterium-labeling studies on related systems have indicated that the source of hydrogen atoms in the final product can come from both the solvent (e.g., methanol) and the borohydride reagent, highlighting a complex mechanistic pathway. lookchem.com
Computational Insights: For other complex reactions, computational studies using methods like Molecular Electron Density Theory (MEDT) have been employed to elucidate reaction pathways. nih.gov Such studies can identify zwitterionic or other unexpected intermediates, sometimes revealing that the actual mechanism is different from what was initially postulated. nih.gov For instance, in a reaction between 2-methoxyfuran (B1219529) and a nitroalkene, six different zwitterionic intermediates were identified through quantum chemical calculations. nih.gov
Table 2: Potential Intermediates in Transformations
| Reaction Type | Key Intermediate | Description |
|---|---|---|
| Base-Catalyzed Reactions | Enolate | Formed by deprotonation of the α-carbon; acts as a key nucleophile. |
| Catalytic Reduction (e.g., with Cu₂Cl₂) | Copper Hydride | A transient species generated in situ that acts as the active reducing agent. lookchem.com |
| Cycloaddition/Rearrangement | Zwitterionic Species | May be formed in complex multi-step reactions, as predicted by computational models. nih.gov |
Transition State Analysis in Catalyzed Reactions
Transition state analysis, often performed using computational chemistry, provides deep insights into how catalysts influence reaction rates and selectivity, particularly in asymmetric synthesis. For the reduction of the prochiral ketone in this compound, catalyzed reactions are key to producing specific enantiomers of the corresponding alcohol.
A prominent example is the enantioselective reduction of ketones using chiral oxazaborolidine catalysts, known as the Corey-Itsuno reduction. wikipedia.orggoogle.com The mechanism involves the formation of a complex between the oxazaborolidine, borane (B79455) (the stoichiometric reductant), and the ketone substrate. wikipedia.org Transition state modeling shows that the ketone coordinates to the catalyst-borane complex in a way that minimizes steric hindrance. google.com The larger substituent on the ketone (the 4-chlorophenyl group) preferentially orients away from the chiral directing groups on the oxazaborolidine catalyst. This specific orientation dictates which face of the ketone is exposed to the hydride transfer, thereby controlling the stereochemistry of the resulting alcohol. google.com
Similarly, in transition-metal-catalyzed asymmetric hydrogenations, the chiral ligand bound to the metal center (e.g., Ruthenium, Rhodium) creates a chiral environment. dicp.ac.cn The substrate coordinates to the metal center, and the stereochemical outcome is determined by the energetically most favorable transition state for hydrogen transfer. Computational studies can map the energy landscape of these transition states, explaining the high levels of enantioselectivity observed experimentally. dicp.ac.cn These analyses are fundamental to designing more efficient and selective catalysts for transformations involving prochiral ketones like this compound.
Advanced Spectroscopic and Analytical Techniques in Research on Methyl 3 4 Chlorophenyl 3 Oxopropanoate
Elucidation of Reaction Intermediates and Transient Species
The study of chemical reactions often involves the formation of short-lived intermediates and transient species that are crucial to understanding the reaction mechanism. While specific studies detailing the direct observation of reaction intermediates for methyl 3-(4-chlorophenyl)-3-oxopropanoate are not extensively documented in the provided results, the compound is noted as a significant intermediate in various organic syntheses. For instance, its derivatives are involved in reactions where the identification of transient species is key to explaining the formation of the final products. In the base-catalyzed intramolecular cyclization of related aminoacetylenic ketones, the proposed mechanism involves the formation of enol and 1,3-diketone intermediates. mdpi.com The disappearance of starting material signals and the appearance of product signals in spectroscopic monitoring can provide indirect evidence for the presence and consumption of these transient species. mdpi.com
Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
Spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable data on reaction kinetics and mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a non-invasive method well-suited for this purpose. nih.govchemrxiv.org A series of ¹H NMR spectra can be acquired at regular intervals to track the concentration changes of reactants, intermediates, and products over time. nih.govchemrxiv.org This approach allows for the determination of reaction rates and the elucidation of the reaction pathway. For example, in reactions involving derivatives of this compound, such as the synthesis of 1,2-dihydro-3H-pyrrol-3-one, Infrared (IR) spectroscopy was used to monitor the reaction by observing the disappearance of the characteristic triple bond absorption of the starting material. mdpi.com This indicates the conversion of the reactant and the progression of the reaction. mdpi.com
Structural Confirmation and Stereochemical Assignment of Novel Derivatives
The synthesis of novel derivatives of this compound necessitates rigorous structural confirmation and, where applicable, the assignment of stereochemistry. A combination of advanced spectroscopic methods is employed to achieve this.
Advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, are instrumental in the unambiguous structural elucidation of complex organic molecules. These methods provide detailed information about the connectivity of atoms within a molecule. For instance, in the structural confirmation of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a derivative synthesized from a related precursor, ¹H and ¹³C NMR spectroscopy were utilized to confirm its structure. growingscience.com The chemical shifts and coupling constants observed in the ¹H NMR spectrum, along with the carbon signals in the ¹³C NMR spectrum, provide a complete picture of the molecular framework. growingscience.com 2D-NMR techniques are particularly valuable for establishing correlations between protons and carbons, which is essential for assigning the correct structure among possible isomers. ipb.pt
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of volatile compounds, providing both separation and mass spectral data. qut.edu.au In the characterization of derivatives, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, mass spectral data was used to confirm the structure. growingscience.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to piece together the different components of the molecule. nih.gov
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in three-dimensional space. This technique was employed to confirm the structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com The analysis yielded detailed information on bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. growingscience.com Similarly, the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile was determined by X-ray diffraction, revealing the molecular geometry and intermolecular interactions. researchgate.net
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as the C-Cl bond of the chlorophenyl group. cymitquimica.com In the synthesis of derivatives, IR spectroscopy is used to confirm the presence of expected functional groups and the disappearance of those from the starting materials. mdpi.comgrowingscience.com For example, the structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was confirmed in part by its IR spectral data. growingscience.com
The following table summarizes the key spectroscopic data for functional groups relevant to this compound and its derivatives.
| Functional Group | Spectroscopic Technique | Characteristic Signature |
| Ketone (C=O) | Infrared (IR) Spectroscopy | Strong absorption band around 1680-1720 cm⁻¹ |
| Ester (C=O) | Infrared (IR) Spectroscopy | Strong absorption band around 1735-1750 cm⁻¹ |
| Aromatic C-H | Infrared (IR) Spectroscopy | Stretching vibrations above 3000 cm⁻¹ |
| C-Cl | Infrared (IR) Spectroscopy | Absorption in the fingerprint region, typically 600-800 cm⁻¹ |
| Methyl Protons (-OCH₃) | ¹H NMR Spectroscopy | Singlet around 3.7 ppm |
| Methylene (B1212753) Protons (-CH₂-) | ¹H NMR Spectroscopy | Singlet or multiplet depending on the environment |
| Aromatic Protons | ¹H NMR Spectroscopy | Multiplets in the region of 7.0-8.0 ppm |
| Molecular Ion (M⁺) | Mass Spectrometry | Peak corresponding to the molecular weight of the compound |
Theoretical and Computational Studies of Methyl 3 4 Chlorophenyl 3 Oxopropanoate
Computational Prediction of Reactivity and Selectivity in Transformations of Methyl 3-(4-chlorophenyl)-3-oxopropanoate
In the absence of direct studies on this compound, we can infer potential areas of computational investigation based on its structural features as a β-keto ester. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the reactivity of such compounds.
A theoretical study on a series of β-keto ester analogues, for instance, utilized DFT calculations to analyze their reactivity, focusing on global and local electrophilicity to predict interactions with biological nucleophiles. nih.govresearchgate.net Such an approach for this compound would involve calculating various molecular properties to understand its electronic structure and reactivity.
Table 1: Potential Computational Descriptors for Reactivity Analysis
| Descriptor | Information Provided |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of attack in reactions. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, which can influence reactivity and selectivity. |
| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and electrophilicity index, derived from HOMO and LUMO energies, offer a quantitative measure of the molecule's overall reactivity. |
For transformations of this compound, such as alkylation, acylation, or condensation reactions, computational modeling could predict the regioselectivity and stereoselectivity. This would involve calculating the energies of possible transition states for different reaction pathways. The pathway with the lowest activation energy would be predicted as the major product-forming route.
For example, in a Claisen condensation involving this compound, computational studies could determine the relative acidities of the α-protons and the stability of the resulting enolates, which are key factors governing the reaction's outcome. masterorganicchemistry.comlibretexts.orgpressbooks.pub Similarly, in reactions involving nucleophilic attack on the carbonyl groups, calculations could differentiate the reactivity of the keto versus the ester carbonyl.
Table 2: Hypothetical Computational Data for a Reaction Pathway
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 (C-alkylation) | +15.2 |
| 3 | Intermediate 1 | -5.7 |
| 4 | Transition State 2 (O-alkylation) | +21.5 |
| 5 | Intermediate 2 | -2.1 |
| 6 | Products (from TS1) | -12.3 |
This table is purely illustrative and does not represent actual calculated data for this compound.
Such a computational approach would provide valuable insights into the factors controlling the selectivity of transformations involving this compound, guiding synthetic chemists in designing more efficient and selective reactions. However, it must be reiterated that specific, published computational data for this compound remains elusive at this time.
Applications of Methyl 3 4 Chlorophenyl 3 Oxopropanoate As a Key Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, containing both a ketone and an ester group separated by a methylene (B1212753) bridge, allows it to participate in a variety of carbon-carbon bond-forming reactions. This capability is fundamental to its role in constructing sophisticated molecular architectures from simpler starting materials.
The reactive methylene group (the α-carbon) situated between the two carbonyl groups of this compound is readily deprotonated by a base to form a stabilized enolate. This enolate is a potent carbon nucleophile, enabling the construction of extended carbon skeletons through various condensation reactions.
Key reactions for carbon framework extension include:
Claisen Condensation: This reaction involves the condensation between two ester molecules, where one forms an enolate and attacks the carbonyl group of the other. uomustansiriyah.edu.iqlibretexts.orgwikipedia.org While a self-condensation of this compound is possible, it is more frequently employed in "crossed" or "mixed" Claisen condensations with another, non-enolizable ester. organic-chemistry.org This approach allows for the controlled formation of a new carbon-carbon bond, leading to more complex β-dicarbonyl compounds which are themselves valuable synthetic intermediates. uomustansiriyah.edu.iqfiveable.me
Knoevenagel Condensation: This is a condensation reaction between an active methylene compound, such as a β-ketoester, and an aldehyde or ketone. mdpi.comarkat-usa.org When this compound is reacted with an aldehyde in the presence of a basic catalyst, it leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated carbonyl compounds. researchgate.net These products serve as key intermediates for further synthetic transformations, including Michael additions and cycloadditions.
These condensation reactions showcase the compound's utility in systematically building up molecular complexity, transforming simple precursors into advanced carbon frameworks that form the core of specialized organic molecules.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov The β-ketoester functionality of this compound makes it an ideal component for several well-known MCRs.
Biginelli Reaction: The classical Biginelli reaction is a three-component condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) under acidic catalysis. wikipedia.orgresearchgate.net Using this compound as the β-ketoester component allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). iau.ir These DHPMs are highly functionalized heterocyclic scaffolds that are of significant interest in medicinal chemistry. wikipedia.orgresearchgate.net
Hantzsch Dihydropyridine Synthesis: This MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. researchgate.netwur.nl Employing this compound in this reaction provides a direct route to 1,4-dihydropyridine (B1200194) derivatives. researchgate.netresearchgate.net These structures are notable for their presence in various biologically active compounds.
The use of this compound in MCRs represents a step- and atom-economical approach to rapidly generate molecular diversity and construct complex heterocyclic libraries from simple, readily available precursors. nih.gov
Scaffold for Novel Heterocyclic Systems Development
Heterocyclic compounds are a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. thieme-connect.de The 1,3-dicarbonyl moiety of this compound is a classic and highly effective scaffold for the synthesis of a wide range of heterocyclic rings through condensation reactions with various dinucleophiles.
The reaction of the compound's diketone-like functionality with reagents containing two nucleophilic centers, such as hydrazine (B178648) or guanidine (B92328), leads to the formation of stable five- or six-membered rings. For example, reaction with hydrazine hydrate (B1144303) is a standard method for synthesizing pyrazole (B372694) derivatives. Similarly, condensation with urea, thiourea (B124793), or guanidine is a common pathway to pyrimidine-based structures. ijprajournal.comrsc.org
| Heterocyclic System | Co-reactant(s) | Reaction Type | Significance |
|---|---|---|---|
| Pyrazoles | Hydrazine hydrate or substituted hydrazines | Condensation | Core structure in many pharmaceuticals and agrochemicals. The reaction of 1,3-diketones with hydrazines is a classical and highly efficient method for pyrazole synthesis. ijprajournal.com |
| Pyrimidines / Pyrimidinones | Urea, Thiourea, or Guanidine | Cyclocondensation (e.g., Biginelli Reaction) | Pyrimidines are essential components of nucleic acids and are prevalent in therapeutic agents. thieme-connect.de DHPMs, products of the Biginelli reaction, have a wide range of biological activities. wikipedia.orgresearchgate.net |
| 1,4-Dihydropyridines | An aldehyde and an ammonia source (e.g., ammonium (B1175870) acetate) | Hantzsch Synthesis (MCR) | Widely used as calcium channel blockers and are important cardiovascular drugs. researchgate.netwur.nl The Hantzsch reaction provides a straightforward entry to this class of compounds. researchgate.net |
| Isoxazoles | Hydroxylamine (B1172632) | Condensation | Found in a number of anti-inflammatory and antimicrobial drugs. Synthesis often involves the reaction of 1,3-dicarbonyls with hydroxylamine. |
Intermediate in the Preparation of Specialized Organic Compounds
Beyond its role as a scaffold for core molecular structures, this compound serves as a crucial intermediate in multi-step syntheses of high-value, specialized organic compounds.
In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound is a valuable starting material. Its reactivity allows for precise chemical modifications to produce complex molecules for research and niche industrial purposes. It is a reactant in various transformations, including intramolecular cyclizations and oxidative coupling reactions with compounds like aminopyridines, to generate unique, non-commercial chemical entities for research and development.
The compound is a key intermediate in the synthesis of modern agrochemicals. medchemexpress.com Its structure is incorporated into the final framework of certain pesticides, where the 4-chlorophenyl group often plays a role in the molecule's bioactivity.
A prominent example is its use in the production of the fungicide Valifenalate (also known as Valiphenal). biosynth.comnih.govnih.gov Valifenalate is an acylamino acid fungicide used to control downy mildew and late blight on high-value crops such as grapes, tomatoes, and potatoes. medchemexpress.comnih.govherts.ac.uk The IUPAC name for Valifenalate, methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate, clearly indicates that the core structure is derived from an aminated version of this compound. nih.govnih.gov The synthesis pathway involves transforming the ketone group of the parent molecule into an amine, which is then coupled with a protected valine amino acid to yield the final active ingredient. nih.gov This application underscores the compound's industrial importance as a starting point for complex, high-value agrochemical products. fao.org
Precursors for Materials Science Research
The utility of this compound in materials science stems from its role as a key building block for heterocyclic compounds, which are known to form the basis of various functional materials. The compound's β-keto ester group is particularly amenable to cyclocondensation reactions, a common strategy for synthesizing five- and six-membered heterocyclic rings.
Notably, it serves as a precursor for substituted pyrazoles . The classical synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound, or its equivalent, with hydrazine derivatives. nih.govorganic-chemistry.orggoogle.com this compound fits this role perfectly. The reaction proceeds through the condensation of hydrazine with the two carbonyl groups of the keto ester, followed by cyclization and dehydration to form the aromatic pyrazole ring. Research has demonstrated the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, which have been evaluated for various biological activities. rsc.org The resulting pyrazole core, bearing a 4-chlorophenyl substituent, can be further functionalized to fine-tune its electronic and photophysical properties for applications such as fluorescent dyes or ligands in organometallic complexes. nih.gov
Similarly, this compound is a viable starting material for the synthesis of pyrimidines . The Biginelli reaction or similar cyclocondensation strategies can be employed, reacting the β-keto ester with an aldehyde and a urea or guanidine derivative to construct the dihydropyrimidine (B8664642) core. googleapis.com This core structure can then be oxidized to the corresponding pyrimidine (B1678525). These nitrogen-containing heterocycles are integral to the development of various materials, including those with specific optical or electronic properties. bldpharm.comnih.gov The presence of the chlorine atom on the phenyl ring can influence the final material's properties, such as its stability and intermolecular interactions. cymitquimica.com
Strategic Utility in Chemical Libraries and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of a wide range of structurally diverse molecules for high-throughput screening in drug discovery and chemical biology. nih.govnih.govwiley-vch.de The goal is to explore a vast chemical space from a limited set of starting materials. nih.gov this compound is an excellent building block for DOS due to its inherent reactivity and the multiple reaction pathways it can undergo.
Its strategic value lies in its ability to participate in various multicomponent reactions, generating diverse molecular scaffolds in a single step. As a 1,3-dicarbonyl compound, it can react with different sets of building blocks to produce a library of distinct heterocyclic cores. For example:
Reacting it with a library of hydrazines yields a collection of differently substituted pyrazoles. nih.govmdpi.com
A combinatorial approach using various aldehydes and urea/thiourea derivatives in a Biginelli-type reaction can produce a large library of dihydropyrimidines. googleapis.comnih.gov
This approach allows for the rapid generation of compound libraries where diversity is introduced at multiple points (skeletal diversity and substituent diversity). nih.govwiley-vch.de The resulting libraries of pyrazoles, pyrimidines, and other heterocycles derived from this compound can then be screened to identify hits for various biological targets. nih.govmmu.ac.uk The compound's role as a versatile and reactive intermediate makes it a valuable asset in the construction of these crucial chemical libraries. cymitquimica.comnih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis and transformation of β-keto esters such as Methyl 3-(4-chlorophenyl)-3-oxopropanoate are often reliant on catalysis. nih.gov Future research will likely focus on creating novel catalytic systems that offer superior performance over traditional ones. The kinetics of transformations like transesterification are typically slow, necessitating the use of a catalyst. nih.gov While various catalysts including protic acids, Lewis acids, and organic bases have been employed, there is a growing emphasis on developing more environmentally benign options. nih.gov
Boric acid, for instance, has been shown to be an effective and eco-friendly catalyst for the transesterification of related β-keto esters. nih.gov Its efficiency stems from the vacant p-orbital on the boron atom, which can engage in reversible covalent bonding with carbonyl and hydroxyl groups. nih.gov Research into heterogeneous catalysts is also a promising avenue, as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. The goal is to develop catalysts that not only accelerate reactions but also provide high selectivity for desired products, minimizing the formation of byproducts. This is particularly important in complex syntheses where the β-keto ester moiety must be modified without affecting other functional groups in the molecule. nih.gov
| Catalyst Type | Potential Advantages for this compound | Research Focus |
| Lewis Acids (e.g., Boron-based) | Environmentally benign, reversible covalent bonding with carbonyls. nih.gov | Designing catalysts with enhanced activity and broader substrate scope. |
| Heterogeneous Catalysts | Ease of separation and recyclability, reduced waste. jddhs.com | Developing robust solid-supported catalysts for continuous flow processes. |
| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions. nih.gov | Screening and engineering enzymes for specific transformations of the target compound. |
| Organocatalysts | Metal-free, often milder reaction conditions. nih.gov | Exploring new organocatalytic modes of activation for novel reactivity. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated systems and flow chemistry represents a paradigm shift in chemical synthesis, moving away from traditional batch processes. rsc.orgrsc.org These platforms offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, higher yields, and enhanced safety. thieme-connect.de For the synthesis of this compound, flow chemistry can enable rapid optimization and scale-up. nih.gov
Automated flow chemistry platforms can decouple mixing rates from residence times, a crucial factor in understanding and controlling reaction mechanisms. rsc.orgrsc.org These systems, often constructed from modular, off-the-shelf components, allow for high-throughput experimentation and data collection, accelerating the discovery of optimal reaction conditions. rsc.orgrsc.orgnih.gov The use of slug-based flow, where small, discrete reaction mixtures are processed, minimizes material consumption, which is ideal for library synthesis and the exploration of derivatives. nih.gov The implementation of automation in multistep flow synthesis is crucial for transitioning laboratory-scale procedures into reliable industrial processes. researchgate.net
| Platform Feature | Benefit for Synthesis of this compound |
| Precise Parameter Control | Enhanced yield, purity, and reproducibility. thieme-connect.de |
| Rapid Optimization | Accelerated discovery of ideal reaction conditions through automated screening. nih.govresearchgate.net |
| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks. thieme-connect.de |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. rsc.org |
| Data-Rich Experimentation | Integration with in-line analytics for real-time monitoring and optimization. researchgate.net |
Exploration of New Reactivity Pathways and Unconventional Transformations
This compound possesses multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules. beilstein-journals.org The reactivity of β-keto esters is often governed by the formation of enol or acylketene intermediates, which can be exploited in various transformations. nih.gov Future research will aim to uncover new reactivity pathways beyond traditional Claisen condensations and alkylations.
This includes exploring its use in cascade, domino, and sequential reactions to build complex molecular architectures in a single, efficient process. nih.gov The electrophilic keto group is a key reactive site, participating in reactions like aldol (B89426) additions and Mannich reactions. beilstein-journals.org The unique arrangement of functional groups can also be used to control stereochemistry in complex transformations. beilstein-journals.org Furthermore, investigating unconventional transformations, such as those initiated by photochemistry or electrochemistry, could lead to novel derivatives that are inaccessible through conventional thermal methods. nih.gov The goal is to expand the synthetic utility of this compound, establishing it as a key building block for diverse chemical scaffolds, including various heterocyclic and carbocyclic compounds. nih.gov
| Reaction Class | Potential Application to this compound |
| Cascade/Domino Reactions | Efficient, one-pot synthesis of complex heterocyclic and spirocyclic systems. nih.gov |
| Stereoselective Aldol Additions | Controlled formation of new carbon-carbon bonds with specific stereochemistry. beilstein-journals.org |
| Intramolecular Cyclizations | Synthesis of carbocyclic and heterocyclic ring systems relevant to natural products. beilstein-journals.org |
| Photochemical/Electrochemical Transformations | Accessing unique reactivity and novel molecular scaffolds under mild conditions. nih.gov |
Advanced Computational Design of Synthetic Strategies for this compound and its Derivatives
Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. mdpi.com For this compound, computational methods can be employed to design efficient synthetic routes and to predict the properties of its derivatives. mdpi.com By modeling reaction mechanisms and transition states, researchers can identify the most promising reaction conditions and catalysts, reducing the need for extensive empirical screening.
Furthermore, in silico tools are invaluable for designing novel derivatives with specific biological activities. mdpi.com For instance, by performing docking calculations with protein targets, it is possible to predict the binding affinity of potential derivatives and guide the synthesis of compounds with desired therapeutic effects, such as analgesic or anticancer properties. mdpi.comnih.gov This computational-led approach, often part of a fragment-based drug design (FBDD) strategy, can significantly accelerate the development of new drug candidates. nih.govrsc.orgresearchgate.netnih.gov The prediction of pharmacokinetic properties (like absorption, distribution, metabolism, and excretion) and physicochemical parameters can further refine the selection of target molecules for synthesis. mdpi.com
Expanding Sustainable and Eco-Friendly Methodologies in its Synthesis and Transformations
The principles of green chemistry are becoming central to chemical synthesis, aiming to minimize environmental impact and enhance safety. dergipark.org.trjddhs.com Future research on this compound will increasingly focus on incorporating sustainable practices. This involves a holistic approach, from the choice of starting materials to the final purification steps. jddhs.com
Key strategies include the use of safer, renewable, or biodegradable solvents, or even performing reactions under solvent-free conditions. jddhs.comdergipark.org.tr Energy-efficient techniques such as microwave-assisted synthesis, sonication, and photocatalysis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.commdpi.com The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, will guide the design of new synthetic routes that prevent waste generation from the outset. dergipark.org.tr The development of catalytic processes, particularly those using biocatalysts or recyclable heterogeneous catalysts, is a cornerstone of this approach. jddhs.com By integrating these green methodologies, the synthesis and subsequent transformations of this compound can be made more economically viable and environmentally responsible. instras.com
| Green Chemistry Principle | Application in Synthesis/Transformation of this compound |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. dergipark.org.tr |
| Safer Solvents & Reagents | Replacing hazardous solvents with water, ionic liquids, or performing solvent-free reactions. jddhs.com |
| Energy Efficiency | Utilizing microwave irradiation, ultrasound, or photocatalysis to reduce energy consumption. jddhs.commdpi.com |
| Catalysis | Employing highly selective and recyclable catalysts (heterogeneous, bio-, organo-catalysts). jddhs.com |
| Renewable Feedstocks | Exploring routes from bio-based starting materials. jddhs.com |
Q & A
Q. What are the common synthetic routes for Methyl 3-(4-chlorophenyl)-3-oxopropanoate, and how are reaction conditions optimized?
The synthesis typically involves esterification of 3-(4-chlorophenyl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., sulfuric acid) at reflux temperatures. Key parameters include stoichiometric ratios (e.g., 1:5 molar ratio of acid to alcohol) and reaction duration (6–12 hours). Purification is achieved via vacuum distillation or column chromatography. Optimization studies suggest that controlled heating (60–80°C) and catalyst concentration (5–10% v/v) minimize side reactions like ketone decomposition .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ ~3.8 ppm (ester methyl group) and δ ~7.5–8.0 ppm (aromatic protons) confirm the structure.
- IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) refines the structure. Key metrics include bond lengths (C=O: ~1.21 Å) and angles (C–C–C: ~120°). Hydrogen-bonding networks (e.g., C–H⋯O interactions) are analyzed using geometry tables .
Q. What is the reactivity profile of this compound under hydrolysis conditions?
The ester group undergoes acid- or base-catalyzed hydrolysis to yield 3-(4-chlorophenyl)-3-oxopropanoic acid. In acidic conditions (e.g., H₂SO₄/H₂O), the reaction proceeds via protonation of the carbonyl oxygen, while alkaline conditions (e.g., NaOH) involve nucleophilic attack by hydroxide ions. Kinetic studies show pseudo-first-order behavior with rate constants of ~10⁻³ s⁻¹ at 25°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Electrophilicity : The ketone carbonyl is more electrophilic (Fukui index: +0.15) than the ester group.
- Charge Distribution : The 4-chlorophenyl ring exhibits partial positive charge (+0.3 e) due to electron-withdrawing Cl.
- Reaction Pathways : Transition states for nucleophilic attacks (e.g., amine additions) are modeled with activation energies of ~50 kJ/mol .
Q. What factors influence the stability of this compound under different storage and experimental conditions?
- Thermal Stability : Decomposition occurs above 150°C, forming chlorobenzene and CO₂.
- Solvent Effects : Stability decreases in polar protic solvents (e.g., methanol) due to accelerated hydrolysis.
- Light Sensitivity : UV exposure induces radical formation, leading to dimerization (confirmed via HPLC-MS) .
Q. How can contradictions in crystallographic data during structure refinement be resolved?
Discrepancies in bond lengths/angles (e.g., C–O vs. C=O) are addressed by:
- Validation Tools : PLATON checks for missed symmetry or twinning.
- Hydrogen Bond Analysis : Geometry tables (e.g., D–H⋯A distances < 3.0 Å) validate intermolecular interactions.
- Data Weighting : SHELXL’s weighting scheme (e.g., w = 1/[σ²(F₀²) + 0.0623P²]) reduces outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
